Eriodictin

Description

Structure

3D Structure

Properties

CAS No. |

480-35-3 |

|---|---|

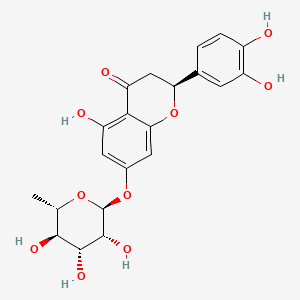

Molecular Formula |

C21H22O10 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-6,8,15,18-24,26-28H,7H2,1H3/t8-,15-,18-,19+,20+,21-/m0/s1 |

InChI Key |

JMVXRLMOIOTWSB-PFZAOBAISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Eriodictin natural sources and plant extraction

An In-depth Technical Guide to the Natural Sources and Plant Extraction of Eriodictyol (B191197) For Researchers, Scientists, and Drug Development Professionals.

Introduction

Eriodictyol (C₁₅H₁₂O₆) is a polyphenolic flavanone (B1672756), a subclass of flavonoids, recognized for its significant therapeutic potential.[1][2] It is found in a variety of plants and has garnered scientific interest for its potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[2][3] This compound modulates multiple cellular signaling pathways, making it a promising candidate for drug development and nutraceutical applications.[1][3] This guide provides a comprehensive overview of the natural sources of eriodictyol, detailed methodologies for its extraction from plant matrices, and an exploration of its biosynthesis and relevant signaling pathways.

Natural Sources of Eriodictyol

Eriodictyol is predominantly found in citrus fruits and a variety of medicinal plants.[1][2] The primary North American source is Yerba Santa (Eriodictyon californicum), a plant traditionally used in Native American medicine.[2][4] Other significant sources include lemons, oranges, and peppermint.[2]

Table 1: Eriodictyol Content in Various Natural Sources

| Plant Source | Part of Plant | Eriodictyol Content | Reference |

| Eriodictyon californicum (Yerba Santa) | Leaves | High concentration (specifics vary) | [2][5] |

| Citrus limon (Lemon) | Fruit (Pulp and Peel) | 1.1 mg/100g | [2] |

| Citrus sinensis (Orange) | Fruit (Pulp and Peel) | 1.5 mg/100g | [2] |

| Citrus aurantiifolia (Lime) | Fruit (Pulp and Peel) | 0.29 mg/100g | [2] |

| Citrus paradisi (Grapefruit) | Fruit (Pulp and Peel) | 0.59 mg/100g | [2] |

| Mentha piperita (Peppermint) | Aerial Parts | Present as eriocitrin (B1671051) (a glycoside of eriodictyol) | [6] |

| Afzelia africana | Bark | 12% yield from 90% methanol (B129727) extract | [7][8] |

| Anacardium occidentale L. | Leaves | Present | [7][8] |

| Rosa canina (Rose Hips) | Fruit | Present as eriocitrin | [5] |

Plant Extraction and Purification of Eriodictyol

The extraction of eriodictyol from plant materials is a critical step in its isolation and purification for research and development. Various techniques, from conventional solvent extraction to modern, more efficient methods, are employed.

Extraction Methodologies

Commonly used methods for extracting eriodictyol include maceration, soxhlet extraction, and more advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Ultrasound-assisted extraction is a frequently cited method for its efficiency and reduced extraction time.[7][9]

Table 2: Comparison of Eriodictyol Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Higher efficiency than maceration. | Requires large solvent volumes, potential for thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, higher yield, less solvent consumption.[7][9] | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent use. | Potential for localized overheating, requires microwave-transparent solvents. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly, high selectivity, solvent-free product. | High initial equipment cost, may require a co-solvent for polar compounds. |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Eriodictyol from Anacardium occidentale Leaves

This protocol is adapted from a method described for the extraction of eriodictyol from the leaves of Anacardium occidentale L.[7][8]

-

Sample Preparation: Air-dry the plant leaves under shade and pulverize them into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

-

-

Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Purification of Eriodictyol using Column Chromatography

This is a general protocol for the purification of flavonoids from a crude plant extract.[10]

-

Column Preparation:

-

Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., hexane).

-

Pack a glass column (e.g., 45 x 4.5 cm) with the silica gel slurry.

-

Equilibrate the column by washing it with the starting mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract (e.g., 60 g) in a minimal amount of the mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Collect fractions of the eluate (e.g., 20 mL each).

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing eriodictyol.

-

Pool the fractions that show a pure spot corresponding to an eriodictyol standard.

-

-

Final Purification:

-

Combine the pure fractions and evaporate the solvent to obtain purified eriodictyol.

-

The purity can be further confirmed by High-Performance Liquid Chromatography (HPLC).

-

General Workflow for Extraction and Purification

Quantification of Eriodictyol

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of eriodictyol and its metabolites in biological matrices and plant extracts.[11][12][13]

Protocol 3: Quantification of Eriodictyol using HPLC-UV

This protocol provides a general framework for the quantification of eriodictyol.[12]

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[14]

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation: Prepare a stock solution of pure eriodictyol in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

-

Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of eriodictyol in the samples from the calibration curve.

Table 3: Typical Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for Flavonoid Glucuronide Quantification

| Parameter | HPLC-UV | UPLC-MS/MS | Reference |

| Linearity (R²) | > 0.999 | > 0.995 | [11][12] |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 2.0 ng/mL | [11] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL | 2.0 - 5.0 ng/mL | [11] |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [15] |

| Precision (% RSD) | < 5% | < 15% | [15] |

Biosynthesis of Eriodictyol

In plants, eriodictyol is synthesized via the phenylpropanoid pathway.[16][17] The pathway starts with L-tyrosine, which is converted through a series of enzymatic reactions to naringenin, a key precursor. Naringenin is then hydroxylated to form eriodictyol.[17][18]

Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects by modulating several key cellular signaling pathways, particularly those involved in oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary mechanism by which eriodictyol confers cellular protection against oxidative stress.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of inducers like eriodictyol disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[7][19][20]

Anti-inflammatory Signaling Pathways

Eriodictyol has been shown to inhibit pro-inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][7] It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and modulate MAPK signaling cascades (e.g., ERK, JNK, p38), which are also involved in inflammatory responses.[1][21]

Conclusion

Eriodictyol is a flavanone with significant potential in the fields of medicine and nutrition. Its presence in common dietary sources like citrus fruits and medicinal herbs such as Yerba Santa makes it an accessible compound for further investigation. Efficient extraction and purification are paramount for obtaining high-purity eriodictyol for research and development. This guide has provided a technical overview of its natural sources, detailed protocols for its extraction and quantification, and an insight into its biosynthesis and mechanisms of action through the modulation of key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals aiming to harness the therapeutic benefits of this promising natural compound.

References

- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodstruct.com [foodstruct.com]

- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Eriodictyol - Wikipedia [en.wikipedia.org]

- 6. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol [mdpi.com]

- 8. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Effect-Directed, Chemical and Taxonomic Profiling of Peppermint Proprietary Varieties and Corresponding Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]

- 17. Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. guidechem.com [guidechem.com]

- 19. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Eriodictyol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a naturally occurring flavonoid predominantly found in citrus fruits and medicinal plants, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of eriodictyol, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and cardioprotective properties. The document elucidates the molecular mechanisms and signaling pathways underlying these activities, presenting quantitative data in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Visual representations of signaling cascades and experimental workflows are included to enhance comprehension.

Introduction

Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavanone (B1672756) that contributes to the sensory properties of various plants. Beyond its organoleptic characteristics, a growing body of evidence highlights its potential as a therapeutic agent.[1] Its chemical structure, characterized by multiple hydroxyl groups, underpins its potent antioxidant and free-radical scavenging capabilities.[2] This guide systematically reviews the key biological activities of eriodictyol, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

Eriodictyol's antioxidant effects are a cornerstone of its biological activities, contributing to its protective roles in various pathological conditions.[3] This activity is mediated through both direct and indirect mechanisms.

Direct Antioxidant Effects: Eriodictyol can directly neutralize reactive oxygen species (ROS) due to its hydrogen-donating hydroxyl groups.[2]

Indirect Antioxidant Effects: A significant aspect of eriodictyol's antioxidant capacity lies in its ability to modulate endogenous antioxidant defense systems. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][6] This induction of cellular defenses provides long-term protection against oxidative stress.[4]

Quantitative Data: Antioxidant Activity of Eriodictyol

| Assay Type | Model System | Effective Concentration / IC50 | Reference |

| Cellular Antioxidant Activity (CAA) | Splenocytes | EC50: 13 µM | [7] |

| Cellular Antioxidant Activity (CAA) | Macrophages | EC50: 14 µM | [7] |

Anti-inflammatory Activity

Eriodictyol exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1]

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] Eriodictyol has been shown to prevent the degradation of the inhibitor of kappa Bα (IκBα), thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[8] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9]

Furthermore, eriodictyol can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are also crucial regulators of inflammation.[7][10]

Signaling Pathway: Eriodictyol's Anti-inflammatory Mechanism

Caption: Eriodictyol inhibits NF-κB and MAPK signaling pathways.

Neuroprotective Effects

Eriodictyol has demonstrated significant neuroprotective potential in various models of neuronal damage.[11] Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders. The primary mechanisms of its neuroprotective action are linked to its antioxidant and anti-inflammatory properties.

In models of oxidative stress-induced neuronal cell death, such as H₂O₂-treated PC12 cells, eriodictyol enhances cell viability by activating the Nrf2/ARE pathway, leading to the upregulation of protective enzymes like HO-1.[3] It also mitigates neuroinflammation, a key contributor to neurodegenerative diseases, by inhibiting NF-κB signaling in microglial cells.[10]

Signaling Pathway: Neuroprotection via Nrf2 Activation

Caption: Eriodictyol promotes neuroprotection through Nrf2 activation.

Anti-Cancer Activity

Eriodictyol has demonstrated cytotoxic effects against various cancer cell lines, including lung, glioma, and breast cancer cells, while exhibiting lower toxicity to normal cells.[12][13] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Eriodictyol can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[12] It has also been shown to cause cell cycle arrest at the G2/M phase.[12] Furthermore, eriodictyol can inhibit the PI3K/Akt/mTOR and PI3K/Akt/NF-κB signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival.[12][13]

Quantitative Data: Anti-Cancer Activity of Eriodictyol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |

| A549 | Lung Cancer | 50 | [12] |

| U87MG | Glioma | 51.65 ± 1.28 | [13] |

| CHG-5 | Glioma | 114.19 ± 1.69 | [13] |

| FR2 | Normal Lung Fibroblast | 95 | [12] |

Cardioprotective Effects

Eriodictyol has shown promise in protecting the heart from injury, particularly in the context of ischemia-reperfusion (I/R) injury.[14] Its cardioprotective effects are attributed to its ability to reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes.

In models of myocardial I/R, eriodictyol treatment has been shown to improve hemodynamic parameters, reduce infarct size, and decrease the release of cardiac injury markers.[14] Mechanistically, eriodictyol can activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is known to be involved in cardioprotection.[14][15] By activating this pathway, eriodictyol can suppress inflammatory responses and inhibit apoptosis in the heart tissue.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of eriodictyol.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of eriodictyol in a suitable solvent.

-

In a 96-well plate, add the eriodictyol solutions followed by the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value, which is the concentration of eriodictyol required to scavenge 50% of the DPPH radicals.[6]

-

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is decolorized upon reduction.

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.

-

Add different concentrations of eriodictyol to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[16]

-

Cell-Based Assays

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of eriodictyol for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[17][18]

-

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Harvest and wash the cells.

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.[12]

-

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Lyse the treated cells to extract total protein or cellular fractions (cytoplasmic and nuclear).

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, p-NF-κB, Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).[13][19]

-

Experimental Workflow: Western Blot for Nrf2 Activation

Caption: A typical workflow for Western blot analysis.

Conclusion

Eriodictyol is a promising natural compound with a wide spectrum of beneficial biological activities. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, form the basis for its neuroprotective, anti-cancer, and cardioprotective properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of eriodictyol. Future research should focus on preclinical and clinical studies to validate these findings and pave the way for the development of eriodictyol-based therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eriodictyol Attenuates Myocardial Ischemia-Reperfusion Injury through the Activation of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsonline.com [ijpsonline.com]

- 17. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 18. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol's Mechanism of Action in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) is a polyphenolic flavanone (B1672756) predominantly found in citrus fruits, medicinal plants, and some vegetables.[1][2][3] As a component of the human diet, it has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2][4][5][6] A foundational element of these therapeutic potentials is its potent antioxidant activity.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[4][7]

This technical guide provides an in-depth exploration of the molecular mechanisms through which eriodictyol counteracts oxidative stress. It details its dual role as a direct free radical scavenger and, more significantly, as a modulator of key cellular signaling pathways that govern the endogenous antioxidant defense system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of eriodictyol's mode of action to inform preclinical and clinical research.

Core Mechanisms of Action

Eriodictyol mitigates oxidative stress through two primary strategies: direct neutralization of free radicals and indirect enhancement of cellular antioxidant capacity via the modulation of critical signaling pathways.

Direct Antioxidant Activity: Free Radical Scavenging

Eriodictyol possesses intrinsic free radical scavenging capabilities.[2][8] Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen ions to neutralize highly reactive oxygen species, thereby terminating damaging chain reactions.[9] This direct action provides an immediate, albeit short-term, line of defense against oxidative insults.[9] Studies have demonstrated its ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), showcasing its potent direct antioxidant potential.[10][11]

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Potentially more significant than its direct scavenging activity is eriodictyol's ability to induce a sustained, long-term protective effect by upregulating the cell's own antioxidant machinery.[9] This is achieved through the modulation of several interconnected signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of the cellular antioxidant response.[10][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Eriodictyol disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[9][10][13]

Once in the nucleus, Nrf2 binds to the ARE in the promoter region of numerous cytoprotective genes, initiating their transcription.[12] Eriodictyol has been shown to significantly increase the expression and activity of several key Nrf2-dependent phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4][5][9][13]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): An enzyme that detoxifies quinones and other electrophilic compounds.[9]

-

Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx): A suite of enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.[2][10][14][15]

-

γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[9][13][16]

By activating the Nrf2-ARE pathway, eriodictyol fortifies cells against oxidative insults, providing a robust and lasting defense.[9][13] This mechanism is central to its protective effects in various cell types, including endothelial cells, retinal pigment epithelial cells, and neurons.[4][9][13][16]

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are involved in regulating a wide array of cellular processes, including the response to oxidative stress.[2][4] Eriodictyol has been shown to modulate these pathways. Specifically, studies indicate that activation of the ERK pathway is involved in the eriodictyol-induced activation of Nrf2 and subsequent expression of HO-1 in endothelial cells.[4][5] In other contexts, eriodictyol can inhibit stress-activated JNK/p38 signaling, thereby preventing apoptosis triggered by oxidative damage.[1][16]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that governs inflammatory responses, which are intricately linked with oxidative stress.[3][6] Eriodictyol has been demonstrated to inhibit the activation of the NF-κB pathway.[1][2][3][4] It can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2.[2][3][16] This anti-inflammatory action contributes significantly to its overall protective effect against oxidative stress-mediated tissue damage.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, illustrating the efficacy of eriodictyol in mitigating oxidative stress.

Table 1: Effects of Eriodictyol on Antioxidant Enzyme Activity and Glutathione Levels

| Parameter | Cell/Animal Model | Treatment Conditions | Result | Reference |

| GSH Levels | Human Dermal Fibroblasts (BJ cells) | Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | 42% and 100% increase in GSH levels, respectively, compared to H₂O₂-only treated cells. | [10] |

| GSH Levels | ARPE-19 cells | 25, 50, and 100 µM Eriodictyol for 24h | Dose-dependent increase in total GSH levels. | [9] |

| CAT Activity | Human Dermal Fibroblasts (BJ cells) | Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | Significantly prevented the H₂O₂-induced decrease in CAT activity in a concentration-dependent manner. | [10] |

| GPx Activity | Human Dermal Fibroblasts (BJ cells) | Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | Significantly prevented the H₂O₂-induced decrease in GPx activity in a concentration-dependent manner. | [10] |

| SOD, GPx, CAT Activity | Rat Kidneys (Cisplatin-induced nephrotoxicity model) | Eriodictyol treatment | Increased activities of these antioxidant defensive enzymes. | [10] |

| SOD, CAT, GSH Levels | Rat Kidneys (Doxorubicin-induced nephropathy model) | Eriodictyol treatment | Significantly higher levels compared to the control group. | [14] |

Table 2: Effects of Eriodictyol on Protein Expression in Oxidative Stress-Related Pathways

| Protein | Cell/Animal Model | Treatment Conditions | Result | Reference |

| Nrf2 (Nuclear Translocation) | ARPE-19 cells | 0–100 µM Eriodictyol for 2 hours | Dose-dependent increase in nuclear Nrf2 expression. | [9] |

| HO-1 Expression | ARPE-19 cells | 0–100 µM Eriodictyol overnight | Dose-dependent induction of HO-1 expression. | [9] |

| HO-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-10 µM Eriodictyol | Concentration-dependent upregulation of HO-1 protein and mRNA. | [4] |

| NQO-1 Expression | ARPE-19 cells | 0–100 µM Eriodictyol overnight | Modest, but significant, dose-dependent increase in NQO-1 expression. | [9] |

| CAT & GPx1 Expression | Human Dermal Fibroblasts (BJ cells) | 20 µM Eriodictyol for 24h | 110% increase in CAT expression and 30% increase in GPX1 expression compared to untreated cells. | [10] |

| Keap1 Expression | Human Dermal Fibroblasts (BJ cells) | 5–20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | Decreased Keap1 protein expression. | [17] |

Table 3: Direct Radical Scavenging Activity of Eriodictyol

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Cell-free DPPH assay | IC₅₀ = 19.9 ± 0.3 µM (3.2-fold greater ability than Trolox, a reference antioxidant). | [10][11] |

| [(³H)]-Resiniferatoxin Binding Displacement | TRPV1 Receptor Binding Assay | IC₅₀ = 47 nM | [18] |

| Capsaicin-mediated Calcium Influx Inhibition | Calcium Influx Assay | IC₅₀ = 44 nM | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of eriodictyol's effects on oxidative stress.

Cell Culture and Treatment

-

Cell Lines: Human Dermal Fibroblasts (BJ), Human Retinal Pigment Epithelial (ARPE-19), or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12K) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Eriodictyol Pretreatment: Eriodictyol is dissolved in DMSO to create a stock solution. Cells are pre-treated with varying concentrations of eriodictyol (e.g., 5-100 µM) for a specified duration (e.g., 2 to 24 hours) prior to inducing oxidative stress. A vehicle control (DMSO) is run in parallel.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing cells to an oxidant such as hydrogen peroxide (H₂O₂) (e.g., 300-500 µM for 1 hour) or tert-butyl hydroperoxide (t-BOOH).

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][20]

-

Protocol:

-

After eriodictyol pretreatment and induction of oxidative stress, cells are washed twice with phosphate-buffered saline (PBS).

-

Cells are then incubated with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[4][10][21]

-

Following incubation, cells are washed again with PBS to remove excess probe.

-

The fluorescence of DCF is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[4][20]

-

Relative oxidative stress is calculated and compared between treatment groups.[10]

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

-

Protocol:

-

Protein Extraction: Cells are harvested and lysed using RIPA buffer containing a protease inhibitor cocktail. For nuclear translocation studies, cytoplasmic and nuclear protein fractions are isolated using a commercial kit.[14]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, Keap1, CAT, GPx, β-actin, or GAPDH as a loading control).[9][17]

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.[17]

-

Measurement of Antioxidant Enzyme Activity (CAT, GPx)

-

Principle: Spectrophotometric assays are used to measure the catalytic activity of specific antioxidant enzymes in cell lysates.

-

Catalase (CAT) Activity Protocol:

-

Cell lysates are prepared.

-

The assay measures the rate of H₂O₂ decomposition. The reaction is initiated by adding H₂O₂ to the lysate.

-

The decrease in absorbance at 240 nm, corresponding to the consumption of H₂O₂, is monitored over time. CAT activity is calculated based on the rate of this decrease.

-

-

Glutathione Peroxidase (GPx) Activity Protocol:

-

This assay couples the GPx-catalyzed oxidation of GSH to the reduction of GSSG by glutathione reductase, which consumes NADPH.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. GPx activity is proportional to this rate.

-

Glutathione (GSH) Level Measurement

-

Principle: Total glutathione levels (GSH + GSSG) are measured using a colorimetric or fluorometric assay.

-

Protocol:

-

Cells are harvested and deproteinated (e.g., with metaphosphoric acid).

-

The assay is based on the recycling of GSH by glutathione reductase. A chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reacts with GSH to produce a yellow-colored product (TNB).

-

The rate of TNB formation is measured spectrophotometrically at ~412 nm and is proportional to the total glutathione concentration in the sample.[9]

-

Visualizations: Signaling Pathways and Workflows

Brief, descriptive captions are provided directly below each diagram.

Caption: Eriodictyol activates the Nrf2-ARE antioxidant pathway.

Caption: Interplay of signaling pathways modulated by eriodictyol.

Caption: Workflow for assessing eriodictyol's cytoprotective effects.

Conclusion

Eriodictyol presents a multifaceted mechanism of action against oxidative stress, positioning it as a compelling candidate for further therapeutic development. Its capacity for direct free radical scavenging provides immediate protection, while its more profound and lasting effects are mediated through the sophisticated modulation of cellular signaling networks. The activation of the Nrf2-ARE pathway is paramount, leading to a coordinated upregulation of a broad spectrum of antioxidant and detoxifying enzymes that significantly enhance cellular resilience.[9][10][13] Concurrently, its ability to suppress the pro-inflammatory NF-κB pathway and modulate MAPK signaling underscores its dual role in combating both oxidative stress and associated inflammation.[1][3][4] The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the therapeutic potential of eriodictyol in preventing and treating oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eriodictyol attenuates doxorubicin-induced nephropathy by activating the AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bloomtechz.com [bloomtechz.com]

- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eriodictyol: a flavonoid antagonist of the TRPV1 receptor with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. doc.abcam.com [doc.abcam.com]

- 21. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying Eriodictyol's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Eriodictyol exerts its antioxidant action through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of Eriodictyol in combating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Flavonoids, a class of polyphenolic compounds, are recognized for their significant antioxidant capacities. Among them, Eriodictyol has emerged as a promising therapeutic agent due to its robust antioxidant and anti-inflammatory activities. This document elucidates the multifaceted antioxidant properties of Eriodictyol, providing a technical foundation for its further investigation and potential clinical application.

Mechanisms of Antioxidant Action

Eriodictyol's antioxidant capabilities are attributed to two primary mechanisms:

Direct Antioxidant Effects

Eriodictyol possesses the ability to directly neutralize free radicals through several mechanisms:

-

Hydrogen Atom Donation: The chemical structure of Eriodictyol, featuring multiple hydroxyl groups on its phenolic rings, allows it to readily donate hydrogen atoms to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reaction.

-

Metal Ion Chelation: Eriodictyol can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, it prevents their participation in Fenton-like reactions, which are a major source of highly reactive hydroxyl radicals.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

Beyond its direct scavenging activities, Eriodictyol exerts a more sustained antioxidant effect by modulating endogenous defense systems.[1] A primary mechanism is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[1]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Eriodictyol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[2]

Key antioxidant and cytoprotective enzymes induced by the Nrf2 pathway include:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[2]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.[2]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

-

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide.

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.[2]

The activation of the Nrf2 pathway by Eriodictyol leads to a broad and sustained enhancement of the cell's intrinsic antioxidant capacity, offering long-term protection against oxidative stress.[2]

Quantitative Antioxidant Data

The antioxidant efficacy of Eriodictyol has been quantified using various in vitro assays. The following table summarizes the available data. Further research is warranted to establish a more comprehensive profile, particularly for ABTS and ORAC assays.

| Assay Type | Method | Result (IC50 or equivalent) | Reference(s) |

| DPPH Radical Scavenging | Spectrophotometric assay measuring the discoloration of the DPPH radical. | IC50: 19.9 ± 0.3 µM | |

| ABTS Radical Scavenging | Spectrophotometric assay measuring the discoloration of the ABTS radical cation. | Data not available | |

| Oxygen Radical Absorbance Capacity (ORAC) | Fluorometric assay measuring the inhibition of peroxyl radical-induced oxidation. | Data not available |

Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 pathway by Eriodictyol, leading to the expression of antioxidant enzymes.

References

A Comprehensive Technical Guide to the In Vitro Anti-inflammatory Effects of Eriodictyol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Eriodictyol (B191197), a natural flavonoid compound. Eriodictyol has demonstrated significant potential in modulating key inflammatory pathways, making it a person of interest for therapeutic development. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways to support further research and development efforts.

Quantitative Assessment of Anti-inflammatory Activity

Eriodictyol has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies on its effects on nitric oxide (NO) production and pro-inflammatory cytokine secretion.

Table 1: Effect of Eriodictyol on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Cell Line | Stimulant | Eriodictyol Concentration (μM) | % Inhibition of NO Production | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Not specified | Significant reduction | [1][2] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | 20 | Reduction to 31.8 μM from 56.3 μM | [3] |

Table 2: Effect of Eriodictyol on Pro-inflammatory Cytokine Secretion

| Cell Line | Stimulant | Cytokine | Eriodictyol Treatment | Outcome | Reference |

| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β, MIP-2 | Pre-treatment | Reduced mRNA expression and secretion | [1][3][4] |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Not specified | TNF-α, IL-6, IL-8, IL-1β | Treatment | Significantly reduced secretion | [5] |

| Human Monocyte Leukemia Cell Line (THP-1) | LPS | IL-1, IL-6, IL-8, TNF-α | Not specified | Downregulated levels | [6] |

| High Glucose-Induced Rat Retinal Ganglial Cells (RGC-5) | High Glucose | TNF-α, IL-8 | Treatment | Diminished production | [7] |

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Eriodictyol has been shown to inhibit NF-κB activation in various cell types.[1][8][9][10] This inhibition is achieved by preventing the degradation of the inhibitory kappa Bα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9]

References

- 1. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eriodictyol inhibits high glucose-induced oxidative stress and inflammation in retinal ganglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol's Neuroprotective Potential: A Technical Guide to Core Mechanisms and Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Eriodictyol (B191197), a naturally occurring flavonoid found abundantly in citrus fruits and certain medicinal herbs, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive preclinical research highlights its potent neuroprotective effects, suggesting its potential as a therapeutic agent for a range of neurodegenerative and neurological disorders, including Alzheimer's disease, ischemic stroke, and neuroinflammation-induced cognitive decline.[2][3][4][5] This technical guide provides an in-depth overview of the core mechanisms underlying eriodictyol's neuroprotective actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Core Neuroprotective Mechanisms

Eriodictyol exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, inhibiting apoptotic pathways, and modulating autophagy.[5] These effects are orchestrated through its influence on several key cellular signaling cascades.

Attenuation of Oxidative Stress

A primary mechanism of eriodictyol's neuroprotective action is its ability to combat oxidative stress, a key pathological feature in many neurological diseases.[6][7] It achieves this not only through direct radical scavenging but more significantly by activating the endogenous antioxidant defense system via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][8][9]

Upon stimulation by eriodictyol, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO-1), and γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[9][10][11] This upregulation of antioxidant defenses enhances cellular resilience against oxidative insults.[9][12]

Suppression of Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Eriodictyol demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 Inflammasome pathways.[3][8][13]

Eriodictyol has been shown to block the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[14][15] This action suppresses the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][16] Furthermore, eriodictyol can inhibit the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of mature IL-1β and IL-18, thereby reducing microglia-mediated inflammatory damage.[3][17][18]

Quantitative Data Summary

The neuroprotective efficacy of eriodictyol has been quantified across various in vivo and in vitro models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Eriodictyol in Ischemic Stroke Models

| Parameter | Model | Treatment | Result | Reference |

| Infarct Volume | MCAO Rats | 40 mg/kg Eriodictyol | Significant decrease vs. MCAO group | [4][19] |

| MCAO Rats | 80 mg/kg Eriodictyol | Significant decrease vs. MCAO group | [4][19] | |

| Neurological Score | MCAO Rats | 20, 40, 80 mg/kg Eriodictyol | Dose-dependent improvement | [4] |

| Neuronal Viability | pMCAO Mice | 1, 2, 4 mg/kg Eriodictyol | Prevention of neuronal death | [20] |

| Inflammatory Markers | pMCAO Mice | 1, 2, 4 mg/kg Eriodictyol | Reduced MPO activity, TNF-α, iNOS, GFAP | [20] |

| Apoptosis Markers | MCAO Rats | 40, 80 mg/kg Eriodictyol | Downregulation of Bax & cleaved-caspase-3 | [4] |

Table 2: Effects of Eriodictyol in Alzheimer's Disease Models

| Parameter | Model | Treatment | Result | Reference |

| Cognitive Function | APP/PS1 Mice | Eriodictyol | Ameliorated cognitive deficits | [2][21] |

| Aβ₂₅₋₃₅ Mice | Eriodictyol | Improved learning and memory capacity | [3][18] | |

| Aβ & Tau Pathology | APP/PS1 Mice | Eriodictyol | Suppressed Aβ aggregation & Tau phosphorylation | [2][21] |

| HT-22 cells + Aβ₁₋₄₂ | < 32 µM Eriodictyol | Inhibited Tau hyperphosphorylation | [2] | |

| Oxidative Stress | Aβ₂₅₋₃₅ Mice | Eriodictyol | ↑ GSH-Px, SOD levels; ↓ MDA, ROS levels | [3] |

| Inflammasome | Aβ₂₅₋₃₅ Mice | Eriodictyol | ↓ NLRP3, Caspase-1, ASC, IL-1β, IL-18 | [3] |

| Ferroptosis | APP/PS1 Mice | Eriodictyol | Inhibited ferroptosis via VDR-Nrf2/HO-1 | [2][21] |

Table 3: Effects of Eriodictyol in in vitro Neurotoxicity and Inflammation Models

| Parameter | Model | Treatment | Result | Reference |

| Cell Viability | PC12 cells + H₂O₂ | 20, 40, 80 µM Eriodictyol | Inhibition of H₂O₂-induced cell death | [9] |

| Antioxidant Genes | PC12 cells | Eriodictyol | ↑ HO-1 and γ-GCS expression | [9] |

| ARPE-19 cells | 50 µM Eriodictyol | ↑ HO-1 and NQO-1 expression | [11][12] | |

| Glutathione Levels | ARPE-19 cells | 50 µM Eriodictyol | ~100% increase in total glutathione | [11] |

| Inflammatory Cytokines | LPS-stimulated Microglia | 50, 100 µM Eriodictyol | ↓ IL-1β, CXCL8, IL-6, MMP-9 release | [16] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the neuroprotective potential of eriodictyol.

Ischemic Stroke Animal Model (MCAO)

-

Model Induction : Brain injury is induced in adult rats or mice via middle cerebral artery occlusion (MCAO).[4] In the permanent MCAO (pMCAO) model, the middle cerebral artery is permanently occluded, typically by electrocoagulation.[20]

-

Treatment Protocol : Animals are treated with eriodictyol or vehicle (saline). A typical regimen involves oral administration at doses ranging from 1 mg/kg to 80 mg/kg.[4][20] Treatment can be administered before and/or after the ischemic insult. For example, oral treatment 30 minutes before pMCAO, 2 hours after, and then once daily for subsequent days.[20]

-

Outcome Measures :

-

Infarct Volume : 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct area.[19]

-

Neurological Deficits : Neurological function is assessed using a scoring system that evaluates motor deficits, balance, and reflexes.[4]

-

Histology : Brain sections are analyzed using Nissl staining to assess neuronal loss and immunofluorescence for markers of apoptosis (e.g., cleaved-caspase-3) and inflammation (e.g., GFAP, iNOS).[4][20]

-

Biochemical Analysis : Brain tissue homogenates are used for Western blotting to measure protein levels (e.g., Bax, Bcl-2, autophagy markers) and ELISA for inflammatory cytokines.[4]

-

Alzheimer's Disease Animal Models

-

Models :

-

Treatment Protocol : Eriodictyol is typically administered orally for several weeks (e.g., 4 weeks for the Aβ injection model).[3][18]

-

Outcome Measures :

-

Cognitive Tests : Learning and memory are assessed using behavioral tests such as the Y-maze and new object recognition experiments.[3][18]

-

Histology : Brain tissue is analyzed for neuronal damage (e.g., Nissl staining), Aβ plaque deposition, and hyperphosphorylated Tau.[2][3]

-

Biochemical Analysis : Brain homogenates are used to measure levels of Aβ, inflammatory proteins (NLRP3, Caspase-1), and oxidative stress markers (ROS, MDA, SOD, GSH-Px) via ELISA, Western blotting, and other assays.[3][18]

-

In Vitro Neurotoxicity Model

-

Cell Culture : Neuron-like cells, such as rat pheochromocytoma (PC12) cells, are cultured and differentiated.[9]

-

Induction of Toxicity : Neurotoxicity is induced by exposing the cells to an oxidative agent, such as 200 µM hydrogen peroxide (H₂O₂).[9]

-

Treatment Protocol : Cells are pre-treated with eriodictyol (e.g., 20, 40, and 80 µM) before the addition of the toxic agent.[9]

-

Outcome Measures :

-

Cell Viability : Cell survival is quantified using assays such as the MTT assay.[9]

-

Apoptosis : Apoptosis is measured, for example, by flow cytometry analysis of Annexin V/PI stained cells.[9]

-

Mechanism Analysis : Western blotting is used to measure the nuclear translocation of Nrf2 and the expression levels of its downstream targets, HO-1 and γ-GCS. Nrf2's role is confirmed using siRNA to knock down its expression.[9]

-

Conclusion and Future Directions

The cumulative evidence from preclinical studies strongly supports the neuroprotective potential of eriodictyol. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2, NF-κB, and the NLRP3 inflammasome makes it a highly promising candidate for further drug development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability : Detailed studies are needed to understand how eriodictyol and its metabolites cross the blood-brain barrier and their distribution within the central nervous system.[3]

-

Chronic Disease Models : While studies in acute models are promising, further validation in chronic and progressive models of neurodegeneration is essential.

-

Clinical Trials : Ultimately, well-designed, placebo-controlled clinical trials are required to translate these promising preclinical findings into therapeutic applications for human neurological and neurodegenerative diseases.[5]

This guide summarizes the foundational evidence for eriodictyol's neuroprotective actions, providing a technical basis for researchers and developers to advance its investigation as a potential therapeutic agent.

References

- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction [frontiersin.org]

- 5. Eriodictyol: a review of its pharmacological activities and molecular mechanisms related to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. nvpublicationhouse.com [nvpublicationhouse.com]

- 8. researchgate.net [researchgate.net]

- 9. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25-35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroinflammatory response to experimental stroke is inhibited by eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriodictyol and the Nrf2 Signaling Pathway: A Technical Guide to Mechanism and Methodology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which the flavonoid eriodictyol (B191197) activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It serves as a comprehensive resource, detailing the signaling cascade, summarizing key quantitative data from preclinical studies, and offering detailed protocols for the essential experiments used to investigate this pathway.

Introduction: Eriodictyol and the Nrf2 Antioxidant Response

Eriodictyol is a natural flavonoid found in citrus fruits and certain vegetables, recognized for its potent antioxidant and anti-inflammatory properties.[1][2] A primary mechanism underlying its cytoprotective effects is the activation of the Nrf2 signaling pathway.[2][3] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant proteins and detoxifying enzymes, collectively known as the antioxidant response element (ARE)-driven genes.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[3] Upon exposure to inducers like eriodictyol, this inhibition is released, allowing Nrf2 to activate a robust, coordinated defense against oxidative stress. This guide elucidates the specifics of this interaction and the methodologies used to quantify it.

Mechanism of Action: Eriodictyol-Mediated Nrf2 Activation

Eriodictyol activates the Nrf2 pathway primarily by disrupting the Nrf2-Keap1 complex. Evidence also suggests the involvement of upstream kinase signaling, such as the Extracellular signal-regulated kinase (ERK) pathway, which can contribute to Nrf2 stabilization and activity.[1][6]

The activation cascade proceeds as follows:

-

Upstream Signaling: In certain cell types, such as human umbilical vein endothelial cells (HUVECs), eriodictyol has been shown to activate the ERK pathway.[1] Phosphorylation events mediated by kinases like ERK can influence the Nrf2-Keap1 interaction.

-

Disruption of Keap1-Nrf2 Complex: Eriodictyol, as an electrophilic compound, is believed to cause conformational changes in the Keap1 protein, leading to the dissociation of Nrf2.

-

Nrf2 Nuclear Translocation: Once freed from Keap1, Nrf2 is no longer targeted for degradation and translocates from the cytoplasm into the nucleus.[4][7]

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes.[1][8]

-

Upregulation of Cytoprotective Genes: This binding initiates the transcription of numerous phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO-1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[4][7][9] The resulting increase in these proteins fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage.[10][11]

References

- 1. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. bloomtechz.com [bloomtechz.com]

- 11. researchgate.net [researchgate.net]

The Discovery and History of Eriodictyol: A Technical Guide

Introduction

Eriodictyol (B191197) is a naturally occurring flavanone (B1672756), a type of flavonoid, that has garnered significant scientific interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. First identified in the early 20th century, the journey of eriodictyol from a constituent of a traditional medicinal plant to a subject of modern drug development is a testament to the enduring value of natural products in chemical and pharmacological research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important compound.

Discovery and Early History

The discovery of eriodictyol is intrinsically linked to the chemical investigation of the leaves of Eriodictyon californicum, a plant native to North America commonly known as Yerba Santa. The indigenous peoples of this region traditionally used the plant for various medicinal purposes.

The first definitive isolation and characterization of eriodictyol were documented in a 1907 paper by the American chemist Frederick Belding Power and his collaborator Frank Tutin . Their research, conducted at the Wellcome Chemical Research Laboratories in London, was published in the Journal of the Chemical Society, Transactions. This seminal work, titled "The Constituents of Eriodictyon," laid the foundation for all subsequent research on the compound.

In their 1907 publication, Power and Tutin detailed the systematic chemical analysis of Eriodictyon leaves. They successfully isolated several compounds, including a crystalline substance they named eriodictyol , a name derived from the genus of the plant source. Their work was not only a significant contribution to phytochemistry but also provided the first scientific validation of the chemical complexity of this traditional medicinal plant.

A subsequent paper by Frank Tutin and H.W.B. Clewer in 1909, also published in the Journal of the Chemical Society, Transactions, provided further insights into the chemical constituents of Eriodictyon, expanding on the initial findings.

Physicochemical Properties

Eriodictyol is a flavanone with the chemical formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol . Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups at positions 3', 4', 5, and 7.

| Property | Value |

| IUPAC Name | (2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molar Mass | 288.25 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in ethanol, methanol, and other organic solvents; sparingly soluble in water |

Historical Experimental Protocols

The following sections detail the original experimental methodologies employed by Power and Tutin in their pioneering work on the isolation of eriodictyol from Eriodictyon californicum, as described in their 1907 publication.

Plant Material

The starting material for the investigation consisted of the dried leaves of Eriodictyon californicum.

Extraction of Constituents

The initial step involved the extraction of the active principles from the plant material. The general workflow for this process is outlined below.

Isolation of Eriodictyol

Power and Tutin employed a series of chemical treatments and purification steps to isolate eriodictyol from the complex mixture of extracted compounds. The key steps are summarized in the following diagram.

The process involved dissolving the resinous material in a hot, dilute solution of sodium carbonate. After filtration, the alkaline liquid was acidified with acetic acid, which resulted in the precipitation of a brown, resinous product. This precipitate was then boiled with water, and upon cooling, a substance crystallized out. This crystalline material was further purified by recrystallization from dilute alcohol to yield pure eriodictyol.

Biological Activities and Signaling Pathways

Subsequent to its discovery, eriodictyol has been the subject of extensive research to elucidate its pharmacological properties. It is now known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular protection.

Anti-inflammatory Activity

Eriodictyol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key pathways involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Antioxidant Activity

Eriodictyol is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .

Modern Research and Future Directions